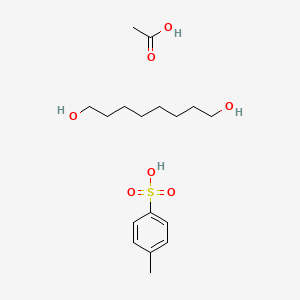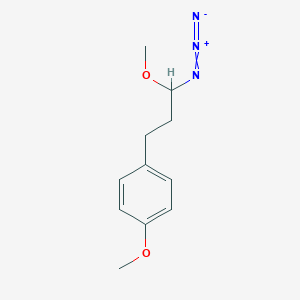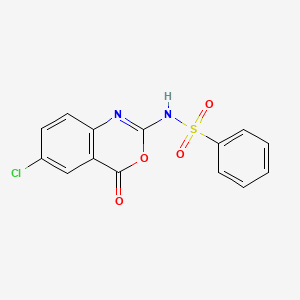![molecular formula C19H14O3 B14287204 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol CAS No. 114451-27-3](/img/structure/B14287204.png)
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is a complex organic compound that belongs to the class of epoxides Epoxides are characterized by an oxygen atom connected to two adjacent carbon atoms in a three-membered ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol typically involves the epoxidation of a precursor molecule. The reaction conditions often include the use of peracids such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale epoxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize the environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be further oxidized to form diols or other oxygen-containing functional groups.
Reduction: Reduction of the epoxide ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the epoxide ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted epoxides or alcohols.
Wissenschaftliche Forschungsanwendungen
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of 1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and affect various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Vitamin K1 2,3-epoxide: Similar in structure but differs in its biological role and applications.
2,3-Epoxyphylloquinone: Another epoxide with distinct chemical properties and uses.
1a,7a-Dihydro-1a-methyl-7a-(3,7,11,15-tetramethyl-2-hexadecenyl)-naphtho[2,3-b]oxirene-2,7-dione: Shares structural similarities but has different reactivity and applications.
Uniqueness
1a-Methyl-1a,2-dihydrochryseno[1,2-b]oxirene-2,3-diol is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
114451-27-3 |
|---|---|
Molekularformel |
C19H14O3 |
Molekulargewicht |
290.3 g/mol |
IUPAC-Name |
5-methyl-6-oxapentacyclo[9.8.0.02,8.05,7.012,17]nonadeca-1(11),2,7,9,12,14,16,18-octaene-3,4-diol |
InChI |
InChI=1S/C19H14O3/c1-19-17(21)16(20)15-13-7-6-10-4-2-3-5-11(10)12(13)8-9-14(15)18(19)22-19/h2-9,17,20-21H,1H3 |
InChI-Schlüssel |
FVINIWPYKMDGNU-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C(C(=C3C4=C(C=CC3=C1O2)C5=CC=CC=C5C=C4)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Pyridin-2-yl)methylidene]-1-benzofuran-2(3H)-one](/img/structure/B14287135.png)
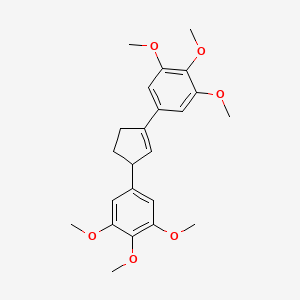
![7H-Naphtho[1,8-fg]quinolin-7-one](/img/structure/B14287143.png)
![N,N-diethyl[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B14287146.png)
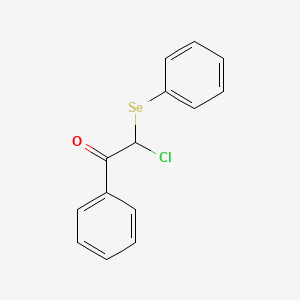
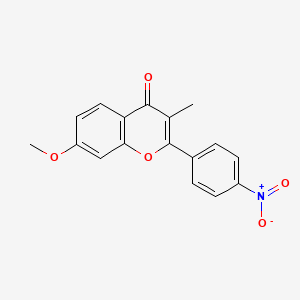

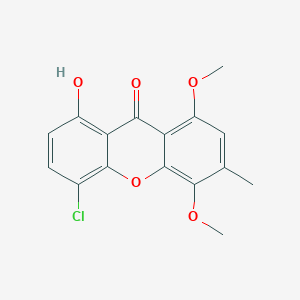
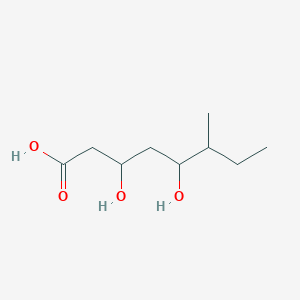
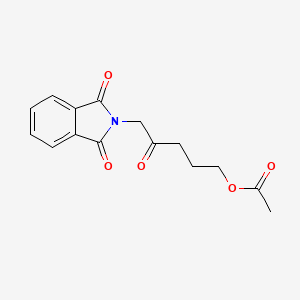
![2-{[2-(Prop-2-en-1-yl)cyclopent-1-en-1-yl]oxy}ethan-1-ol](/img/structure/B14287173.png)
